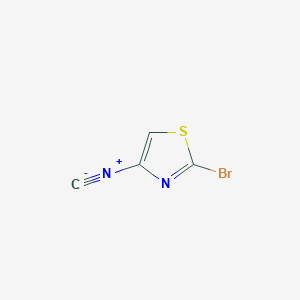![molecular formula C10H11ClF3NO B13609816 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B13609816.png)
3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride is a chemical compound with the molecular formula C10H11ClF3N. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and an azetidin-3-ol moiety. This compound is often used in various scientific research applications due to its distinct chemical properties .
Métodos De Preparación
The synthesis of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process that includes the formation of the azetidine ring and the introduction of the trifluoromethyl group. Common starting materials include 4-(Trifluoromethyl)benzaldehyde and azetidine.
Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions, with temperatures ranging from 2-8°C to ensure the stability of the intermediates and final product.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the azetidine ring is replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Mecanismo De Acción
The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride can be compared with other similar compounds, such as:
3-(4-Trifluoromethylphenyl)azetidine: This compound lacks the hydroxyl group, which may affect its reactivity and biological activity.
Azetidin-3-ol: This compound lacks the trifluoromethyl group, which may reduce its lipophilicity and overall biological activity.
4-(Trifluoromethyl)phenyl derivatives: These compounds may have different substituents on the phenyl ring, leading to variations in their chemical and biological properties.
Propiedades
Fórmula molecular |
C10H11ClF3NO |
|---|---|
Peso molecular |
253.65 g/mol |
Nombre IUPAC |
3-[4-(trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)8-3-1-7(2-4-8)9(15)5-14-6-9;/h1-4,14-15H,5-6H2;1H |
Clave InChI |
JQBKCTBKDWATPB-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)(C2=CC=C(C=C2)C(F)(F)F)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13609783.png)



![{[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine](/img/structure/B13609800.png)
![2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride](/img/structure/B13609803.png)
